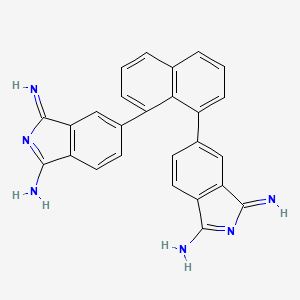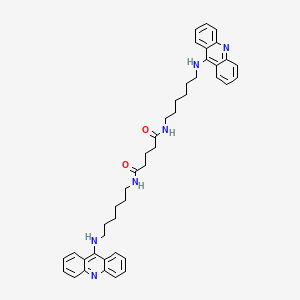
N,N'-Bis(6-(9-acridinylamino)hexyl)pentanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis(6-(9-acridinylamino)hexyl)pentanediamide is a complex organic compound known for its unique structure and properties It is characterized by the presence of acridine groups, which are known for their intercalating properties with DNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(6-(9-acridinylamino)hexyl)pentanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of acridine derivatives with hexylamine, followed by the coupling of the resulting product with pentanediamide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance production rates and maintain consistent quality.
化学反応の分析
Types of Reactions
N,N’-Bis(6-(9-acridinylamino)hexyl)pentanediamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of oxides or other oxygen-containing compounds.
Reduction: The compound can be reduced to form simpler molecules, typically involving the gain of electrons or hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce acridine oxides, while reduction could yield simpler amine derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
科学的研究の応用
N,N’-Bis(6-(9-acridinylamino)hexyl)pentanediamide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a probe to study molecular interactions.
Biology: The compound’s ability to intercalate with DNA makes it valuable in genetic research, including studies on DNA replication and repair.
Medicine: Its potential as an anticancer agent is being explored due to its ability to disrupt DNA function in cancer cells.
作用機序
The mechanism of action of N,N’-Bis(6-(9-acridinylamino)hexyl)pentanediamide primarily involves its interaction with DNA. The acridine groups intercalate between DNA base pairs, disrupting the normal structure and function of the DNA molecule. This can inhibit DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells. The compound’s molecular targets include DNA polymerase and topoisomerase enzymes, which are crucial for DNA synthesis and repair .
類似化合物との比較
Similar Compounds
- N,N’-Bis(7-(9-acridinylamino)heptyl)pentanediamide
- N-[3-(9-acridinylamino)propyl]-N,N-bis(6-(9-acridinylamino)hexyl)amine
Uniqueness
N,N’-Bis(6-(9-acridinylamino)hexyl)pentanediamide is unique due to its specific structure, which allows for strong intercalation with DNA. Compared to similar compounds, it has a distinct balance of hydrophobic and hydrophilic regions, enhancing its solubility and reactivity in biological systems. This makes it particularly effective in applications requiring DNA interaction, such as anticancer research .
特性
CAS番号 |
98502-84-2 |
|---|---|
分子式 |
C43H50N6O2 |
分子量 |
682.9 g/mol |
IUPAC名 |
N,N'-bis[6-(acridin-9-ylamino)hexyl]pentanediamide |
InChI |
InChI=1S/C43H50N6O2/c50-40(44-28-13-1-3-15-30-46-42-32-18-5-9-22-36(32)48-37-23-10-6-19-33(37)42)26-17-27-41(51)45-29-14-2-4-16-31-47-43-34-20-7-11-24-38(34)49-39-25-12-8-21-35(39)43/h5-12,18-25H,1-4,13-17,26-31H2,(H,44,50)(H,45,51)(H,46,48)(H,47,49) |
InChIキー |
XSGVJIDHKKPEFP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCNC(=O)CCCC(=O)NCCCCCCNC4=C5C=CC=CC5=NC6=CC=CC=C64 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]-](/img/structure/B14338987.png)
![Diethyl [1-ethoxy-2-(quinolin-2-yl)ethyl]propanedioate](/img/structure/B14338997.png)
![5-[6-(1-Hydroxyhexyl)-2H-1,3-benzodioxol-5-YL]pentanoic acid](/img/structure/B14338998.png)

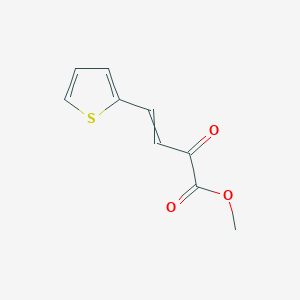
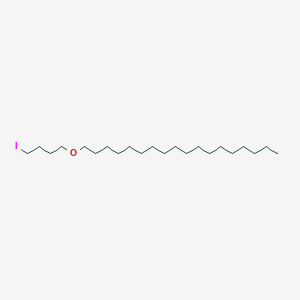
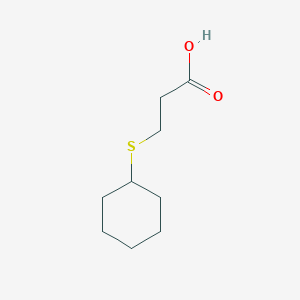
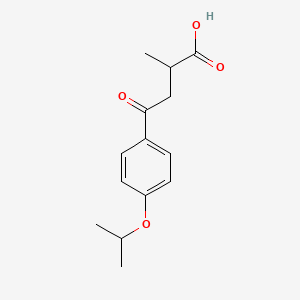
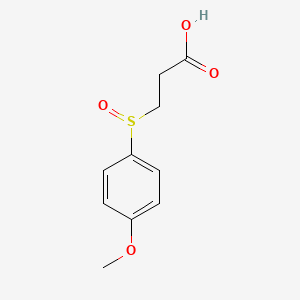
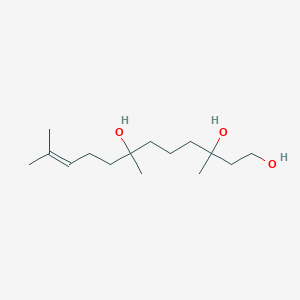
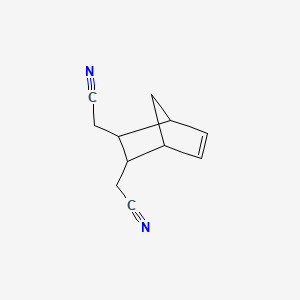
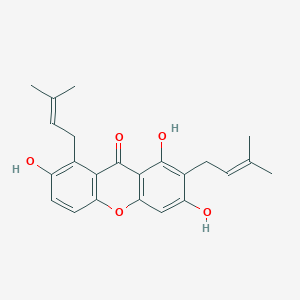
![tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate](/img/structure/B14339057.png)
